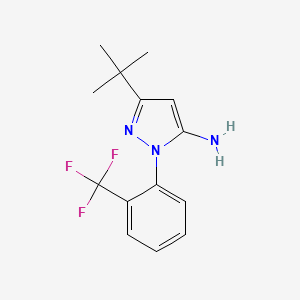
3-(tert-Butyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a trifluoromethyl-phenyl group, and an amine group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the trifluoromethyl-phenyl group: This step involves the use of trifluoromethyl-phenyl halides or trifluoromethyl-phenyl boronic acids in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, boronic acids, and other nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or phenyl rings.
Scientific Research Applications
3-(tert-Butyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine: Lacks the tert-butyl group, which may affect its chemical properties and biological activities.
5-tert-butyl-2-phenyl-2H-pyrazol-3-ylamine:
5-tert-butyl-2-(2-chlorophenyl)-2H-pyrazol-3-ylamine: Contains a chlorine atom instead of a trifluoromethyl group, which may alter its chemical behavior and biological effects.
Uniqueness
3-(tert-Butyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is unique due to the presence of both the tert-butyl and trifluoromethyl-phenyl groups. These groups contribute to its distinct chemical properties, such as increased lipophilicity and stability, as well as its potential for diverse biological activities.
Properties
Molecular Formula |
C14H16F3N3 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
5-tert-butyl-2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H16F3N3/c1-13(2,3)11-8-12(18)20(19-11)10-7-5-4-6-9(10)14(15,16)17/h4-8H,18H2,1-3H3 |
InChI Key |
OWZALUXELBZJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














